molecular formula C29H34ClN3O6 B12739282 3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride CAS No. 109232-81-7

3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

Cat. No.: B12739282
CAS No.: 109232-81-7
M. Wt: 556.0 g/mol
InChI Key: WIDHYLBPVQXVPK-UHFFFAOYSA-N
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Description

3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride is a complex organic compound that belongs to the dihydropyridine class of calcium channel blockers. This compound is characterized by its intricate structure, which includes multiple functional groups such as benzyl, methyl, cyclopropylmethyl, and nitrophenyl groups. It is primarily used in scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride involves multiple steps, starting from the preparation of the dihydropyridine core. The key steps include:

    Formation of the Dihydropyridine Core: This is typically achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.

    Functional Group Modifications:

    Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.

    Substitution: The benzyl(methyl)amino and cyclopropylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of dihydropyridine derivatives.

    Biology: Investigated for its potential effects on calcium channels in cellular models.

    Medicine: Explored for its potential as a calcium channel blocker in the treatment of cardiovascular diseases.

Mechanism of Action

The compound exerts its effects primarily through its interaction with calcium channels. It binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions into the cell. This leads to a decrease in intracellular calcium levels, resulting in relaxation of smooth muscle cells and vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are related to calcium signaling and muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.

    Amlodipine: A longer-acting dihydropyridine calcium channel blocker.

    Felodipine: Known for its high vascular selectivity.

Uniqueness

3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and side effect profiles.

Properties

CAS No.

109232-81-7

Molecular Formula

C29H34ClN3O6

Molecular Weight

556.0 g/mol

IUPAC Name

3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C29H33N3O6.ClH/c1-19-25(28(33)37-15-14-31(3)17-21-8-5-4-6-9-21)27(23-10-7-11-24(16-23)32(35)36)26(20(2)30-19)29(34)38-18-22-12-13-22;/h4-11,16,22,27,30H,12-15,17-18H2,1-3H3;1H

InChI Key

WIDHYLBPVQXVPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2CC2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(C)CC4=CC=CC=C4.Cl

Origin of Product

United States

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